![molecular formula C10H14N2O B1287194 1-(4-Aminophenyl)-3-pyrrolidinol CAS No. 503457-32-7](/img/structure/B1287194.png)
1-(4-Aminophenyl)-3-pyrrolidinol
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Overview
Description
The compound "1-(4-Aminophenyl)-3-pyrrolidinol" is not directly studied in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as aminophenyl groups and pyrrolidine rings, which can provide insights into the chemical behavior and properties of "1-(4-Aminophenyl)-3-pyrrolidinol" .
Synthesis Analysis
The synthesis of related compounds involves various strategies, including the use of elemental analysis, FT-IR, NMR, MS, and XRD for characterization . For instance, substituted pyridines were prepared using the Hantzsch, Hauser, and other pyridine syntheses, with specific reactions like the Semmler-Wolff reaction being employed . Additionally, a one-pot procedure was developed for the preparation of 1-amino-1-aryl-1,2-dihydropyrrolo[3,4-c]pyridin-3-one derivatives from pyridine-3-carbonitrile and aromatic tertiary amides . These methods could potentially be adapted for the synthesis of "1-(4-Aminophenyl)-3-pyrrolidinol".
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice . Theoretical methods such as ab initio and density functional theory (DFT) calculations have also been used to optimize molecular geometry and predict vibrational frequencies, NMR chemical shifts, and HOMO-LUMO energy gaps . These techniques could be applied to "1-(4-Aminophenyl)-3-pyrrolidinol" to gain insights into its molecular structure.
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored through various reactions. For example, the reaction of enaminones with difunctional bases leads to a mixture of tautomeric Schiff bases and enaminones, with some products undergoing transamination . The antitumor activity of certain quinolin-4-ones suggests that the pyrrolidine ring can be part of biologically active molecules . These findings could inform the potential chemical reactions and biological activities of "1-(4-Aminophenyl)-3-pyrrolidinol".
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to "1-(4-Aminophenyl)-3-pyrrolidinol" have been characterized using various spectroscopic and crystallographic techniques. The crystal structure analysis reveals information about the coplanarity of rings and the stabilization of the crystal packing through hydrogen bonding . Spectroscopic studies provide insights into the vibrational modes and electronic properties of the molecules . These analyses could be indicative of the properties that "1-(4-Aminophenyl)-3-pyrrolidinol" may exhibit.
Scientific Research Applications
Application in Synthesis of Pyranopyrimidine Scaffolds
The pyranopyrimidine core, a key precursor in the medicinal and pharmaceutical industries, benefits from broad synthetic applications and bioavailability. The 5H-pyrano[2,3-d]pyrimidine scaffolds, in particular, exhibit a wide range of applicability and have been the focus of intensive investigation. This review discusses the synthetic pathways employed for the development of substituted 4-aryl-octahydropyrano/hexahydrofuro[2,3-d]pyrimidin-2-one (thiones) and 5-aryl-substituted pyrano[2,3-d]pyrimidindione (2-thiones) derivatives. It emphasizes the use of hybrid catalysts, including organocatalysts, metal catalysts, ionic liquid catalysts, and nanocatalysts, in the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds (Parmar, Vala, & Patel, 2023).
Role in Drug Discovery
The five-membered pyrrolidine ring, including its derivatives like pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones, is widely utilized in medicinal chemistry. These compounds play a crucial role in the treatment of human diseases. The review highlights the bioactive molecules with target selectivity characterized by the pyrrolidine ring. It compares the physicochemical parameters of pyrrolidine with aromatic pyrrole and cyclopentane and investigates the influence of steric factors on biological activity. Additionally, the structure–activity relationship (SAR) of these compounds is discussed, emphasizing the importance of stereochemistry and spatial orientation of substituents in drug candidates (Li Petri et al., 2021).
Synthesis and Transformation of 4-Phosphorylated Derivatives of 1,3-Azoles
The synthesis of 4-phosphorylated 1,3-azoles and their chemical and biological properties are extensively reviewed. The chemical properties of phosphorylated azoles involve modification reactions of the phosphorus residue, other substituents, and the azole ring. These compounds are part of a wide range of natural molecules and synthetic drugs, characterized by diverse biological activities including insectoacaricidal, anti-blastic, and antihypertensive effects (Abdurakhmanova et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-aminophenyl)pyrrolidin-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-8-1-3-9(4-2-8)12-6-5-10(13)7-12/h1-4,10,13H,5-7,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXNLJITQBHSMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80610646 |
Source
|
Record name | 1-(4-Aminophenyl)pyrrolidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80610646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminophenyl)pyrrolidin-3-ol | |
CAS RN |
503457-32-7 |
Source
|
Record name | 1-(4-Aminophenyl)pyrrolidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80610646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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